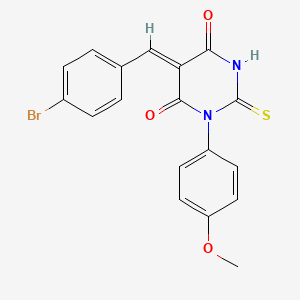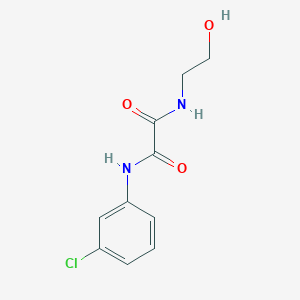![molecular formula C20H20N2O2S B11641356 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Substitution with 4-Methylbenzyl Group: The thiazole ring is then substituted with a 4-methylbenzyl group through a nucleophilic substitution reaction, often using a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Attachment of 4-Methylphenoxyacetamide Moiety: The final step involves the reaction of the substituted thiazole with 4-methylphenoxyacetyl chloride in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against certain cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate biochemical pathways related to cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These derivatives have been evaluated for their antitumor activities.
4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine: Another thiazole derivative with potential therapeutic applications.
Uniqueness
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C20H20N2O2S |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-14-3-7-16(8-4-14)11-18-12-21-20(25-18)22-19(23)13-24-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) |
Clé InChI |
JAWRPFFQYLPLGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
![N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B11641310.png)
![6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11641322.png)
![2-[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B11641330.png)
![N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641337.png)
![methyl 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B11641343.png)
![(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11641350.png)
![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)



![2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641380.png)
![6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641383.png)
